molecular formula C9H10FNO2 B13108874 Methyl (R)-2-amino-2-(3-fluorophenyl)acetate

Methyl (R)-2-amino-2-(3-fluorophenyl)acetate

Cat. No.: B13108874
M. Wt: 183.18 g/mol
InChI Key: JMMKTQJIEJUDPW-MRVPVSSYSA-N
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Description

Methyl ®-2-amino-2-(3-fluorophenyl)acetate: is an organic compound with the molecular formula C9H10FNO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of Methyl ®-2-amino-2-(3-fluorophenyl)acetate typically begins with commercially available starting materials such as 3-fluorobenzaldehyde and glycine methyl ester.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under mild conditions, with temperatures ranging from 0°C to room temperature, and in solvents such as ethanol or methanol.

Industrial Production Methods: Industrial production of Methyl ®-2-amino-2-(3-fluorophenyl)acetate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl ®-2-amino-2-(3-fluorophenyl)acetate can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry:

  • Methyl ®-2-amino-2-(3-fluorophenyl)acetate is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology:

  • The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

Medicine:

  • Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry:

  • It is used in the production of fine chemicals and as an intermediate in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of Methyl ®-2-amino-2-(3-fluorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the fluorine atom plays a crucial role in its activity.

Comparison with Similar Compounds

  • Methyl ®-2-amino-2-(4-fluorophenyl)acetate
  • Methyl ®-2-amino-2-(2-fluorophenyl)acetate
  • Ethyl ®-2-amino-2-(3-fluorophenyl)acetate

Comparison:

  • Structural Differences: The position of the fluorine atom and the ester group can vary among similar compounds, leading to differences in their chemical and biological properties.
  • Uniqueness: Methyl ®-2-amino-2-(3-fluorophenyl)acetate is unique due to its specific chiral configuration and the position of the fluorine atom, which can influence its reactivity and interaction with biological targets.

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

methyl (2R)-2-amino-2-(3-fluorophenyl)acetate

InChI

InChI=1S/C9H10FNO2/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5,8H,11H2,1H3/t8-/m1/s1

InChI Key

JMMKTQJIEJUDPW-MRVPVSSYSA-N

Isomeric SMILES

COC(=O)[C@@H](C1=CC(=CC=C1)F)N

Canonical SMILES

COC(=O)C(C1=CC(=CC=C1)F)N

Origin of Product

United States

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